N,N,1-trimethyl-1H-pyrazole-5-carboxamide
Description
Chemical Significance in Heterocyclic Chemistry
Pyrazole derivatives occupy a central position in heterocyclic chemistry due to their electronic diversity and capacity for functionalization. This compound exemplifies these traits through its hybrid structure, which combines a rigid heterocyclic core with polar and nonpolar substituents. The compound’s 1,2-diazole ring provides $$\pi$$-electron delocalization, while the N-methyl carboxamide group introduces hydrogen-bonding potential and steric bulk. These features enable interactions with biological targets such as enzymes and receptors, making the compound a valuable template for drug design.
The methyl groups at the 1- and N-positions significantly influence physicochemical properties. For instance, N-methylation reduces the carboxamide’s polarity, increasing logP values by approximately 0.5–1.0 units compared to unmethylated analogs. This modification enhances membrane permeability, as demonstrated in studies of structurally related compounds. Additionally, the 1-methyl group prevents tautomerization, stabilizing the pyrazole ring in a single conformation and simplifying spectroscopic characterization.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}7\text{H}{11}\text{N}_3\text{O} $$ | |
| Molecular Weight | 153.18 g/mol | |
| logP (Predicted) | 1.2–1.8 | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 3 (two ring N, one carbonyl O) |
Historical Context of Pyrazole Derivatives in Medicinal Chemistry
The medicinal potential of pyrazoles was first recognized in the late 19th century with Ludwig Knorr’s synthesis of antipyrine, a pyrazolone derivative used as an analgesic. This breakthrough catalyzed interest in pyrazole chemistry, leading to the development of antihistamines (e.g., phenazone), anti-inflammatory agents (e.g., celecoxib), and antipsychotics (e.g., CDPPB). This compound emerged as part of this lineage, with early research focusing on its synthesis via hydrazine cyclocondensation and carbodiimide-mediated coupling.
In the 21st century, pyrazole derivatives gained prominence in antiparasitic drug discovery. For example, hybrid structures combining 1-methyl-1H-pyrazole-5-carboxamide with aryl sulfonamide moieties exhibited sub-nanomolar activity against Haemonchus contortus, a parasitic nematode. These findings underscore the compound’s role as a versatile pharmacophore, adaptable to multiple therapeutic contexts through targeted substitutions.
Table 2: Historical Milestones in Pyrazole-Based Drug Development
The compound’s synthetic accessibility further solidified its importance. Modern routes employ 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride intermediates, reacting with methylamine derivatives in polar aprotic solvents like DMF or NMP to achieve yields exceeding 80%. Such methodologies enable scalable production, facilitating structure-activity relationship (SAR) studies and high-throughput screening campaigns.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,2-trimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-5-8-10(6)3/h4-5H,1-3H3 |
InChI Key |
RMCPMKWKVFOVSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-trimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1,3-diketones with hydrazine derivatives. One common method includes the condensation of 1,3-diketones with arylhydrazines under mild conditions, followed by in situ oxidation using bromine or other oxidizing agents . Another approach involves the use of transition-metal catalysts, such as ruthenium or copper, to facilitate the cyclization of hydrazones .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions: N,N,1-trimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Bromine, hydrogen peroxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Aryl halides, copper powder, and bases like potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-arylpyrazoles.
Scientific Research Applications
Pharmaceutical Applications
N,N,1-trimethyl-1H-pyrazole-5-carboxamide has been investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.
Cancer Therapeutics
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown promising activity against various cancer cell lines:
These findings indicate that this compound and its derivatives can inhibit tumor growth effectively.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. Studies have shown that certain derivatives exhibit comparable potency to indomethacin in reducing inflammation:
| Compound | Activity Type | Efficacy Comparison |
|---|---|---|
| 4 | Anti-inflammatory | Comparable to indomethacin |
| 5 | Analgesic | Effective in models of pain |
Agricultural Applications
This compound has also found utility in agriculture, particularly as an insecticide and fungicide.
Insecticidal Properties
Research indicates that this compound exhibits insecticidal activity against various pests:
| Target Pest | Activity Level | Reference |
|---|---|---|
| Erysiphe graminis | Potent antifungal | |
| Spodoptera exigua | Effective insecticide |
These properties make it a valuable candidate for developing new agrochemicals.
Chemical Synthesis Applications
In synthetic chemistry, this compound serves as a critical building block for synthesizing more complex pyrazole derivatives. Its unique trimethyl substitution enhances solubility and reactivity, facilitating various chemical reactions.
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes:
- Formation of the Pyrazole Ring : Initial reactions involve the condensation of suitable precursors to form the pyrazole ring.
- Methylation : The introduction of methyl groups at specific nitrogen positions enhances the compound's biological activity.
- Carboxamide Formation : Final steps involve converting intermediate compounds into carboxamides through amide bond formation.
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi and insects by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-5-carboxamide derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of N,N,1-trimethyl-1H-pyrazole-5-carboxamide and key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Modifications and Physicochemical Properties: Methyl vs. Amino vs. Chloro Substituents: Amino groups (e.g., 4-amino derivatives) may improve hydrogen-bonding interactions, while chloro substituents (e.g., compound 3a) enhance electrophilicity and crystallinity .
Synthetic Efficiency :
- Coupling reagents like EDCI/HOBt (used in ) achieve moderate yields (62–71%) for aryl-substituted carboxamides . In contrast, HATU-mediated syntheses (e.g., ) show lower yields (7%), highlighting reagent-dependent efficiency .
Biological Activity: Enzyme Inhibition: Razaxaban’s trifluoromethyl and benzisoxazole groups confer potent Factor Xa inhibition (IC₅₀ < 1 nM) and oral efficacy, whereas simpler methyl/amino derivatives lack documented target specificity .
Thermal Stability: Melting points vary significantly: 133–135°C for compound 3a (chloro/cyano substituents) vs. 181–183°C for fluorophenyl analogs (3d), indicating substituent-dependent stability .
Biological Activity
N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in various fields including pharmaceuticals and agrochemicals due to its notable biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄N₄O
- Molecular Weight : Approximately 154.21 g/mol
- Structure : The compound features three methyl groups attached to nitrogen atoms in the pyrazole ring, which enhances its solubility and reactivity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This mechanism is crucial in applications targeting inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It can also interact with receptors involved in signaling pathways, impacting cellular responses.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes:
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 5.40 | 0.01 | 344.56 |
This selectivity suggests potential therapeutic benefits in reducing inflammation with minimal side effects on gastric mucosa .
2. Anticancer Potential
The compound has been studied for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 3.79 | Induction of apoptosis |
| Hep-2 (larynx) | 3.25 | Cell cycle arrest |
| A549 (lung) | 26 | Inhibition of proliferation |
These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .
3. Antimicrobial Activity
Emerging studies suggest that the compound possesses antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
This antimicrobial activity highlights its potential application in treating infections.
Case Study 1: Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. demonstrated that this compound exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. The compound showed a dose-dependent reduction in edema comparable to standard anti-inflammatory drugs like diclofenac sodium .
Case Study 2: Anticancer Efficacy
In vitro assays performed on A549 lung cancer cells revealed that treatment with this compound led to a marked decrease in cell viability, with an IC₅₀ value of 26 μM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
Q & A
Q. What are the common synthetic routes for preparing N,N,1-trimethyl-1H-pyrazole-5-carboxamide and related derivatives?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:
- Cyclocondensation : Ethyl acetoacetate and substituted hydrazines/phenylhydrazines are used to form the pyrazole core .
- Carboxamide formation : Reaction of pyrazole intermediates with methylamine derivatives, often using coupling agents like thionyl chloride or triethylamine to activate carboxylic acid groups .
- Substituent introduction : Fluorine or methyl groups are added via nucleophilic substitution or condensation with fluorinated anilines .
Key characterization : Melting points (e.g., 178–247°C for analogs ), IR (C=O stretch ~1650 cm⁻¹), and NMR (pyrazole proton signals at δ 6.5–7.5 ppm) .
Q. How can researchers validate the structural identity of this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazole ring dihedral angles of 7.7–89.2° with substituents ).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 213 for methyl-nitro-propyl analogs ).
- Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .
Q. What are the primary biological targets or activities reported for pyrazole-carboxamide derivatives?
Pyrazole-carboxamides exhibit diverse bioactivities:
- Receptor modulation : Cannabinoid receptor antagonism (e.g., SR141716 analogs ).
- Antimicrobial activity : MIC values ≤25 µg/mL against S. aureus and E. coli for triazole-pyrazole hybrids .
- Enzyme inhibition : COX-2 and 5-LOX inhibition in anti-inflammatory studies (IC₅₀ ~10–50 µM) .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for structurally similar pyrazole-carboxamides?
Methodological strategies include:
- Comparative docking studies : Analyze binding affinities to targets (e.g., CB1 receptor vs. COX-2) to explain selectivity .
- Metabolic profiling : Assess hepatic stability (e.g., CYP450 interactions) using microsomal assays to identify bioactivation pathways .
- Crystallographic analysis : Correlate substituent steric effects (e.g., 4-chloro vs. 4-methyl groups) with target engagement .
Q. What experimental approaches optimize crystallization of this compound for X-ray studies?
- Solvent selection : Slow evaporation of ethyl acetate/hexane (1:1) at 25°C yields diffraction-quality crystals .
- Supramolecular interactions : Intramolecular C–H···O/N–H···N hydrogen bonds stabilize crystal packing (e.g., bond lengths 2.2–2.5 Å ).
- Temperature control : Cooling rates of 0.5°C/hour reduce lattice defects .
Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. nitro groups) influence the reactivity of pyrazole-carboxamides?
- Electron-withdrawing groups (NO₂, CF₃) : Increase electrophilicity at C-3/C-5 positions, enhancing nucleophilic substitution yields by 20–40% .
- Steric hindrance : Bulky substituents (e.g., 3-propyl) reduce reaction rates in Suzuki couplings by 50% .
- Computational validation : DFT calculations (B3LYP/6-31G*) predict charge distribution and reaction pathways .
Q. What strategies mitigate synthetic challenges in scaling up pyrazole-carboxamide derivatives?
- Flow chemistry : Continuous synthesis reduces side-product formation (e.g., 15% higher yield for microreactor vs. batch ).
- Catalytic optimization : Pd/C (5 wt%) in hydrogenation steps improves turnover number (TON >500) .
- Purification : Reverse-phase HPLC with acetonitrile/water gradients (5→95% over 30 min) resolves regioisomers .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Force field refinement : Adjust AMBER/CHARMM parameters for pyrazole ring flexibility to improve docking accuracy .
- Solvent effect modeling : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (e.g., kon/koff rates) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
